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molecular formula C12H11N3O2 B8706186 6-(3-Cyanopropyl)imidazo[1,2-a]pyridine-3-carboxylic acid

6-(3-Cyanopropyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No. B8706186
M. Wt: 229.23 g/mol
InChI Key: GIHSGKYULWVBIP-UHFFFAOYSA-N
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Patent
US08754071B2

Procedure details

To a stirring solution of ethyl 6-(3-cyanopropyl)imidazo[1,2-a]pyridine-3-carboxylate (24w) (375 mg, 1.46 mmol) in THF:MeOH (4:1, 5 mL) was added 2N LiOH (500 μL). The reaction was heated at 50° C. for 45 minutes then cooled to room temperature and the pH was adjusted between 3-4 with 1N HCl. The solvent was partially concentrated and the remaining aqueous was lyophilized to yield 6-(3-cyanopropyl)imidazo[1,2-a]pyridine-3-carboxylic acid (25). 1H NMR (400 MHz, d6-DMSO) δ 9.21-9.19 (m, 1H), 8.45 (s, 1H), 7.85 (dd, J=0.8, 9.2 Hz, 1H), 7.70 (dd, J=1.6, 9.2 Hz, 1H), 2.82 (t, J=7.2 Hz, 2H), 2.55 (t, J=7.2 Hz, 2H), 1.97-1.90 (m, 2H). MS m/z 230.3 (M+1)+.
Quantity
375 mg
Type
reactant
Reaction Step One
Name
Quantity
500 μL
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]2[N:10]([C:12]([C:15]([O:17]CC)=[O:16])=[CH:13][N:14]=2)[CH:11]=1)#[N:2].[Li+].[OH-].Cl>C1COCC1.CO>[C:1]([CH2:3][CH2:4][CH2:5][C:6]1[CH:7]=[CH:8][C:9]2[N:10]([C:12]([C:15]([OH:17])=[O:16])=[CH:13][N:14]=2)[CH:11]=1)#[N:2] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
375 mg
Type
reactant
Smiles
C(#N)CCCC=1C=CC=2N(C1)C(=CN2)C(=O)OCC
Name
Quantity
500 μL
Type
reactant
Smiles
[Li+].[OH-]
Name
THF MeOH
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1.CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was partially concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCCC=1C=CC=2N(C1)C(=CN2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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